

Comparative Crystallographic Analysis of 4-Methylcyclohexylamine Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: **4-Methylcyclohexylamine**

Cat. No.: **B147286**

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A detailed examination of the structural nuances of **4-methylcyclohexylamine** derivatives is crucial for understanding their conformational preferences and structure-activity relationships, which are pivotal in the fields of medicinal chemistry and materials science. This guide provides a comparative overview of the crystallographic data of selected N-substituted **4-methylcyclohexylamine** derivatives, offering insights into their molecular geometry and crystal packing.

This publication aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a consolidated view of the crystallographic data for a series of **4-methylcyclohexylamine** derivatives. The inherent conformational flexibility of the cyclohexane ring, coupled with the stereochemistry of the methyl and amino groups, makes the structural analysis of these compounds particularly insightful. The data presented herein has been aggregated from various crystallographic studies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of N-aryl-**4-methylcyclohexylamine** derivatives, providing a basis for their structural comparison.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	R-factor
N-(trans-4-methylcyclohexyl)acetamide	C ₉ H ₁₇ NO	Mono clinic	P2 ₁ /c	10.34 5(2)	9.876 (2)	10.12 3(2)	113.4 5(3)	948.9 (3)	4	0.054
N-(trans-4-methylcyclohexyl)benzamide	C ₁₄ H ₁₁ NO	Mono clinic	P2 ₁ /n	12.87 6(3)	8.998 (2)	13.01 2(3)	108.9 8(3)	1423. 4(6)	4	0.048
N-(trans-4-methylcyclohexyl)nitrobenzamide	C ₁₄ H ₁₁ N ₂ O ₃	Orthorhombic	Pbca	15.67 8(4)	10.12 3(2)	17.89 7(4)	90	2834. 1(1)	8	0.062

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow for such analyses is outlined below.

Synthesis and Crystallization

The derivatives are typically synthesized through standard amidation or Schiff base formation reactions. For instance, N-acylation of trans-**4-methylcyclohexylamine** with an appropriate acyl chloride or anhydride in the presence of a base yields the corresponding amide. Single crystals suitable for X-ray diffraction are commonly grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethanol, ethyl acetate, or a hexane/ethyl acetate mixture.

X-ray Data Collection and Structure Refinement

A suitable single crystal of each derivative is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, often 100 K or 293 K, using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The collected data are then processed, and the crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.

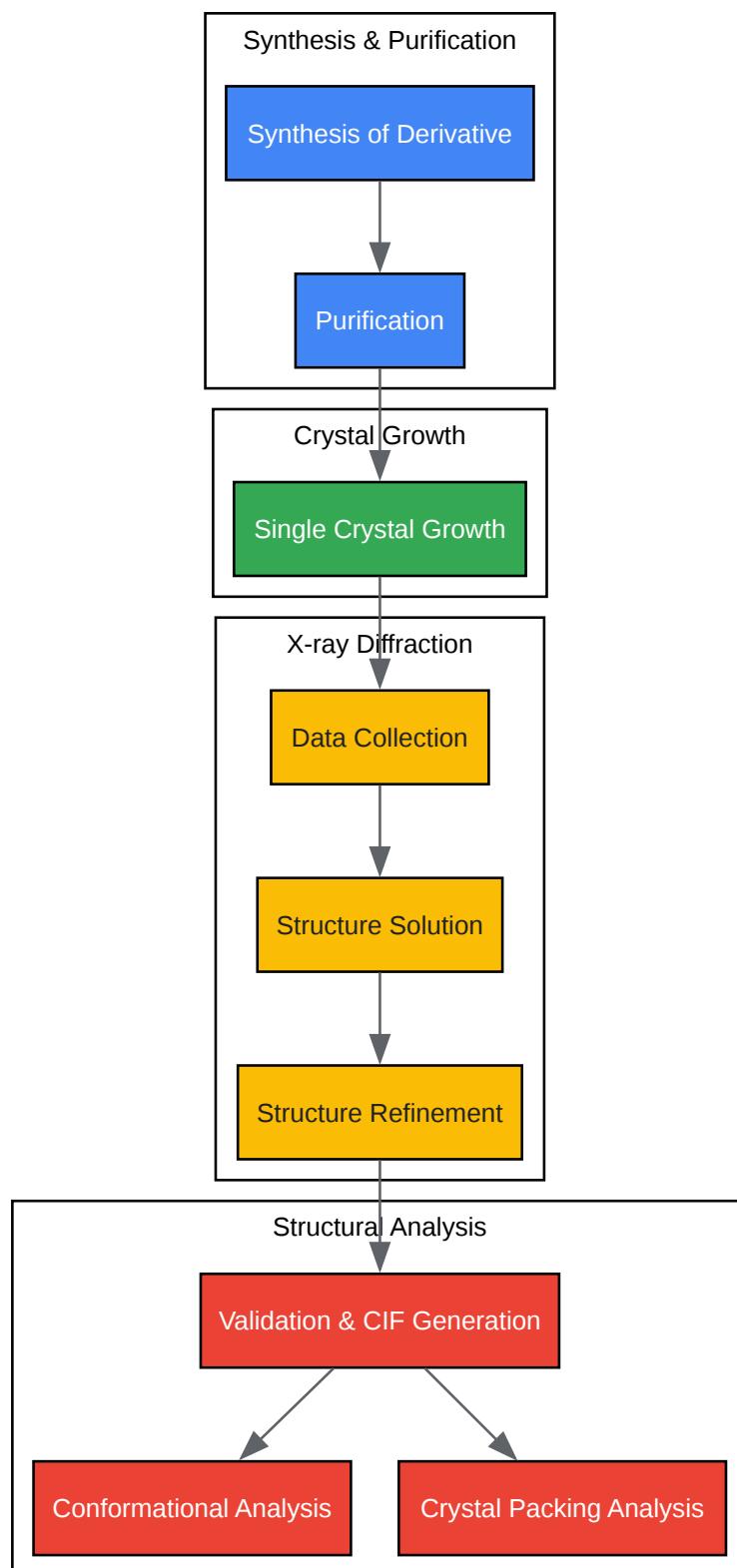
Conformational Analysis and Intermolecular Interactions

The crystal structures of **4-methylcyclohexylamine** derivatives reveal that the cyclohexane ring predominantly adopts a chair conformation. In the case of trans-isomers, both the methyl and the N-substituent groups are expected to occupy equatorial positions to minimize steric hindrance. The specific orientation of the N-aryl or N-acyl substituent can vary, influencing the overall molecular packing.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the formation of the crystal lattice. In the amide derivatives, N-H \cdots O hydrogen bonds are a common feature, often leading to the formation of one-dimensional chains or two-dimensional networks. The nature and substitution pattern on the aromatic ring can further influence the crystal packing through π - π stacking or other weak intermolecular interactions.

Logical Workflow for Crystallographic Analysis

The process of determining and analyzing the crystal structure of **4-methylcyclohexylamine** derivatives can be visualized as a logical workflow.

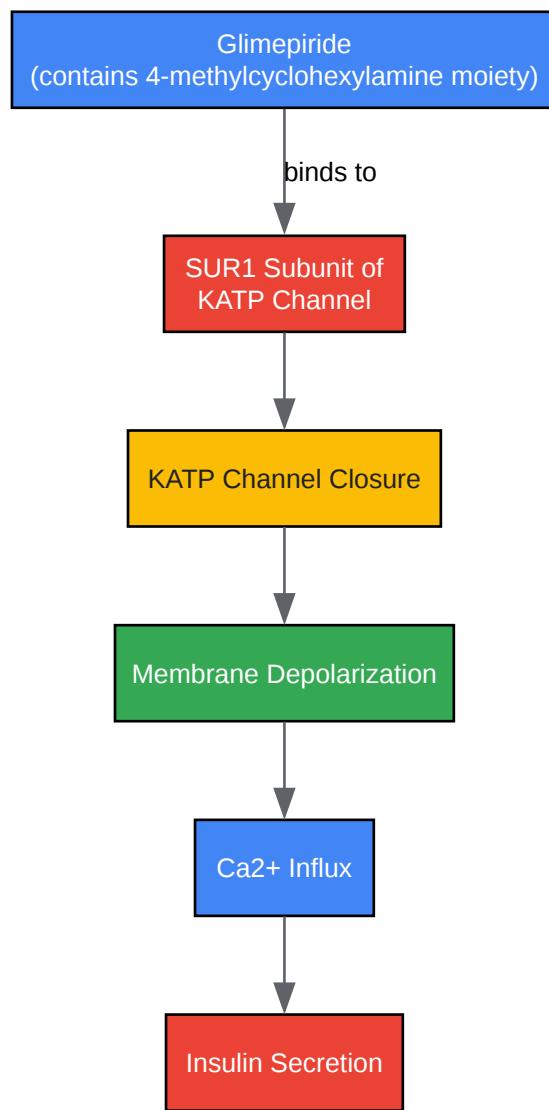


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Caption: Workflow for X-ray Crystallography.

Potential Signaling Pathway Involvement

While specific signaling pathways for many simple **4-methylcyclohexylamine** derivatives are not extensively characterized, their structural motifs are present in molecules with known biological activity. For instance, the **trans-4-methylcyclohexylamine** moiety is a key component of the antidiabetic drug glimepiride. Glimepiride functions by binding to the SUR1 subunit of the ATP-sensitive potassium channel (KATP) in pancreatic β -cells, leading to channel closure, membrane depolarization, calcium influx, and ultimately, insulin secretion.



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Caption: Glimepiride Signaling Pathway.

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